molecular formula C16H12BrN3O3S B13364375 (7-Bromo-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl 2-(methylthio)nicotinate

(7-Bromo-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl 2-(methylthio)nicotinate

Cat. No.: B13364375
M. Wt: 406.3 g/mol
InChI Key: WTQIFRZYZUINCP-UHFFFAOYSA-N
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Description

(7-Bromo-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl 2-(methylthio)nicotinate is a complex organic compound with potential applications in various scientific fields. This compound features a pyrido[1,2-a]pyrimidine core, which is known for its biological activity, and a nicotinate moiety, which is often involved in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Bromo-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl 2-(methylthio)nicotinate typically involves multi-step organic reactions. The process begins with the preparation of the pyrido[1,2-a]pyrimidine core, followed by the introduction of the bromo and oxo groups. The final step involves the esterification of the nicotinate moiety with the pyrido[1,2-a]pyrimidine derivative under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

(7-Bromo-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl 2-(methylthio)nicotinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxo group to a hydroxyl group.

    Substitution: The bromo group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines and thiols can replace the bromo group under mild conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(7-Bromo-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl 2-(methylthio)nicotinate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (7-Bromo-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl 2-(methylthio)nicotinate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can affect various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(7-Bromo-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl 2-(methylthio)nicotinate is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a pyrido[1,2-a]pyrimidine core with a nicotinate moiety sets it apart from other compounds with similar applications.

Properties

Molecular Formula

C16H12BrN3O3S

Molecular Weight

406.3 g/mol

IUPAC Name

(7-bromo-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 2-methylsulfanylpyridine-3-carboxylate

InChI

InChI=1S/C16H12BrN3O3S/c1-24-15-12(3-2-6-18-15)16(22)23-9-11-7-14(21)20-8-10(17)4-5-13(20)19-11/h2-8H,9H2,1H3

InChI Key

WTQIFRZYZUINCP-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)OCC2=CC(=O)N3C=C(C=CC3=N2)Br

Origin of Product

United States

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